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Compound of Interest

Compound Name: MPT0B392

Cat. No.: B10829997

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MPTO0B392, also known as Macozinone and PBTZ169, is a promising drug candidate with a
dual mechanism of action, demonstrating potent activity against both Mycobacterium
tuberculosis and various leukemia cell lines. This technical guide provides a comprehensive
overview of its chemical structure, mechanisms of action, quantitative biological data, and
detailed experimental protocols relevant to its study.

Chemical Structure
MPTOB392 is a substituted 1,3-benzothiazin-4-one derivative.

IUPAC Name: 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-
benzothiazin-4-one

SMILES: C1CCC(CC1)CN2CCN(CC2)C3=NC(=0)C4=C(S3)C(=CC(=C4)C(F)(F)F)--INVALID-
LINK--[O-]

2D Structure:
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Mechanism of Action

MPTO0B392 exhibits distinct mechanisms of action against its two primary targets:

e Anti-tuberculosis: MPTOB392 is a potent inhibitor of the decaprenylphosphoryl--D-ribose 2'-
epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.
Specifically, it disrupts the synthesis of arabinogalactan, a critical component of the cell wall
of Mycobacterium tuberculosis. This targeted action makes it a promising candidate for
combating drug-sensitive and drug-resistant tuberculosis.

o Anti-leukemia: In leukemic cells, MPTOB392 functions as a microtubule-depolymerizing
agent. This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing
apoptosis. This process is mediated through the activation of the c-Jun N-terminal kinase
(INK) signaling pathway.

Quantitative Data
In Vitro Anti-leukemic Activity

MPTO0B392 has demonstrated significant cytotoxic effects against various leukemia cell lines.
The half-maximal inhibitory concentration (IC50) values are summarized below.
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Cell Line Type IC50 (pM) at 48h
HL-60 Acute Promyelocytic Leukemia  0.02
MOLT-4 Acute Lymphoblastic Leukemia  0.03
CCRF-CEM Acute Lymphoblastic Leukemia  0.02

In Vitro Anti-tuberculosis Activity

The minimum inhibitory concentration (MIC) of MPTOB392 against Mycobacterium tuberculosis
has been determined for various strains.

Strain Resistance Profile MIC (ng/mL)

M. tuberculosis H37Rv Drug-Sensitive 03-1

Various Clinical Isolates Multi-drug Resistant (MDR) 0.195 - 1.56 pg/mL
Various Clinical Isolates (E;;e:)sively-drug Resistant 0.195 - 1.56 pg/mL

Pharmacokinetic Parameters in Beagle Dogs

A pilot pharmacokinetic study of an extended-release formulation of Macozinone (500 mg
single oral dose) in beagle dogs provided the following key parameters.

State Cmax (ng/mL) Tmax (h) AUC (ng-h/mL)
Fasted 92.1+49.9 3.0
Fed 248.7 £ 85.3 6.0

Experimental Protocols
Microtubule Depolymerization Assay (In Vitro)

This protocol is a representative method for assessing the microtubule-depolymerizing activity
of MPTOB392.
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1. Reagents and Materials:

e Tubulin (lyophilized, >99% pure)

e G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCI2, 0.5 mM EGTA, 1 mM GTP, 10%
glycerol)

e MPTO0B392 stock solution (in DMSO)

e Fluorescence microplate reader

o Fluorescent reporter for microtubule polymerization (e.g., DAPI)

2. Procedure:

» Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.

o Prepare serial dilutions of MPT0B392 in G-PEM buffer.

e In a 96-well plate, add the fluorescent reporter to each well.

e Add the MPTOB392 dilutions or vehicle control (DMSO) to the wells.

« Initiate polymerization by adding the tubulin solution to each well.

» Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

» Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined
period (e.g., 60 minutes).

» Depolymerization is observed as a decrease in fluorescence over time compared to the
vehicle control.

e Calculate the rate of depolymerization for each concentration of MPTOB392.

Western Blot for JNK Pathway Activation

This protocol outlines the steps to detect the activation of the JNK signaling pathway in
leukemia cells treated with MPTOB392.

1. Reagents and Materials:

e Leukemia cell line (e.g., HL-60)

o Cell culture medium and supplements

e« MPTO0B392 stock solution (in DMSO)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

e PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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e Primary antibodies:

e Rabbit anti-phospho-JNK (Thr183/Tyr185)

e Rabbit anti-JNK

e Rabbit anti-phospho-c-Jun (Ser63)

e Rabbit anti-c-Jun

e Mouse anti-B-actin (loading control)

» HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
e Enhanced chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

2. Procedure:

o Seed leukemia cells and allow them to adhere or grow to the desired confluency.

» Treat cells with various concentrations of MPTOB392 or vehicle control for a specified time
(e.g., 24 hours).

e Harvest and lyse the cells in lysis buffer.

» Determine the protein concentration of each lysate using the BCA assay.

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again with TBST.

o Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

 Strip the membrane and re-probe for total JNK and the loading control (3-actin) to ensure
equal protein loading.

Visualizations

MPTOB392 Inhibits DprE1 Enzyme Catalyzes Arabinogalactan Synthesis Essential for Mycobacterial Cell Wall Integrity - Disruption leads to Bacterial Death

Click to download full resolution via product page

Caption: Antituberculosis mechanism of MPT0B392.
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 To cite this document: BenchChem. [MPT0B392: A Dual-Acting Agent Targeting Tuberculosis
and Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829997#what-is-the-chemical-structure-of-
mpt0b392]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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